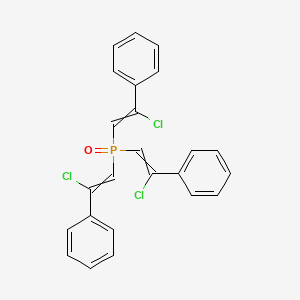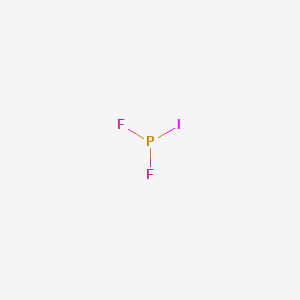
Erbium--manganese (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium–manganese (1/2) is a compound consisting of erbium and manganese in a 1:2 ratio. Erbium is a rare-earth element known for its unique optical properties, while manganese is a transition metal with diverse chemical reactivity. The combination of these elements results in a compound with interesting magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erbium–manganese (1/2) typically involves the direct reaction of erbium and manganese metals. The reaction is carried out in a controlled atmosphere to prevent oxidation. The metals are heated together in a vacuum or inert gas environment at high temperatures, usually around 1000°C, to form the desired compound.
Industrial Production Methods
Industrial production of erbium–manganese (1/2) follows similar principles but on a larger scale. The process involves the use of high-purity erbium and manganese metals, which are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to obtain the compound in bulk form.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Participates in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Strong reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts in solution.
Major Products Formed
Oxidation: Forms erbium oxide and manganese oxide.
Reduction: Produces elemental erbium and manganese.
Substitution: Results in the formation of new metal compounds with substituted ions.
Applications De Recherche Scientifique
Erbium–manganese (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Mécanisme D'action
The mechanism by which erbium–manganese (1/2) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets by altering their magnetic and electronic environments, which can influence various biochemical pathways. For example, in biological systems, it can enhance imaging contrast by affecting the magnetic resonance signals of surrounding tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Erbium oxide
- Manganese oxide
- Erbium chloride
- Manganese chloride
Comparison
Erbium–manganese (1/2) is unique due to its combination of rare-earth and transition metal properties. Unlike pure erbium or manganese compounds, it exhibits a blend of magnetic and electronic characteristics that make it suitable for specialized applications. For instance, its magnetic properties are enhanced compared to erbium oxide, and its electronic properties are more diverse than those of manganese oxide.
Propriétés
Numéro CAS |
12020-20-1 |
|---|---|
Formule moléculaire |
ErMn2 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
erbium;manganese |
InChI |
InChI=1S/Er.2Mn |
Clé InChI |
PPMYOUUADHHWMP-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


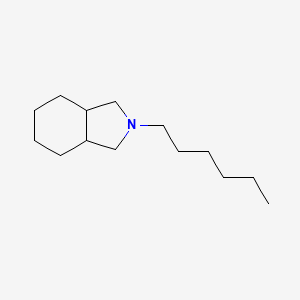
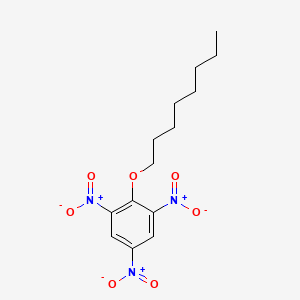
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
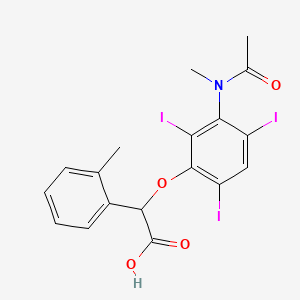
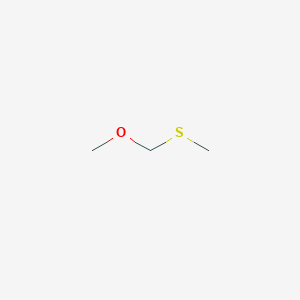
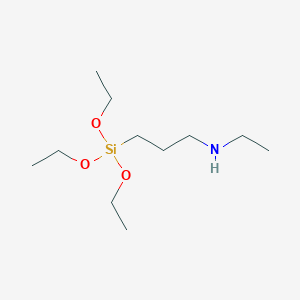
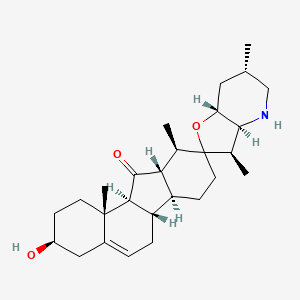
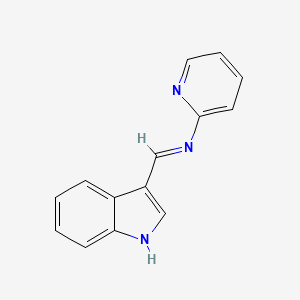
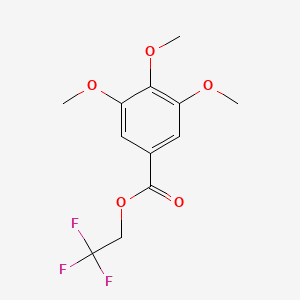
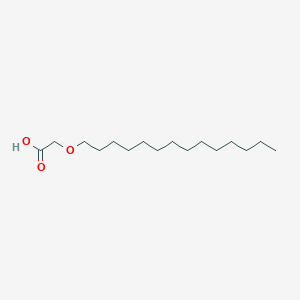
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

